10-Hydroperoxy-8,12-octadecadienoic acid

Lipoxygenase (LOX) Linoleic acid metabolism Microbial biotechnology

10-Hydroperoxy-8,12-octadecadienoic acid, also known as 10-HPODE (CAS 90540-32-2), is a C18 long-chain hydroperoxy fatty acid derived from the oxidation of linoleic acid, characterized by E and Z double bonds at C-8 and C-12 respectively and a hydroperoxy group at C-10. It serves as a primary lipid peroxidation product and a key intermediate in the biosynthesis of signaling oxylipins in both fungal and plant systems.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
Cat. No. B1253071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroperoxy-8,12-octadecadienoic acid
Synonyms10-HPODE
10-hydroperoxy-8,12-octadecadienoic acid
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CCCCCCCC(=O)O)OO
InChIInChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8+,15-12+
InChIKeyYONQBPOWOZLKHS-XVNCSPBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroperoxy-8,12-octadecadienoic acid (10-HPODE) Technical Data Sheet: Structure, Purity, and Analytical Specifications for Lipid Peroxidation Research


10-Hydroperoxy-8,12-octadecadienoic acid, also known as 10-HPODE (CAS 90540-32-2), is a C18 long-chain hydroperoxy fatty acid derived from the oxidation of linoleic acid, characterized by E and Z double bonds at C-8 and C-12 respectively and a hydroperoxy group at C-10 [1][2]. It serves as a primary lipid peroxidation product and a key intermediate in the biosynthesis of signaling oxylipins in both fungal and plant systems [3]. Its distinct stereochemistry, specifically the (8E,10R,12Z) configuration for the naturally predominant enantiomer, governs its interaction with specific enzymes and its unique fragmentation pathways during radical decomposition [2][3].

Why 10-HPODE Cannot Be Substituted by 9-HPODE or 13-HPODE: Differential Enzymatic Origins and Divergent Radical Decomposition Pathways


While 9-HPODE, 10-HPODE, and 13-HPODE are all positional isomers of hydroperoxyoctadecadienoic acid derived from linoleic acid, they are not functionally interchangeable due to strict differences in their biosynthesis, enzymatic reduction, and radical fragmentation products [1]. Unlike the broadly distributed 9- and 13-HPODE, which are produced by a wide range of plant and animal lipoxygenases, 10-HPODE is produced exclusively by specific microbial lipoxygenases, such as those from Chlorella pyrenoidosa and Aspergillus nidulans, which exhibit no isomerase activity towards the 10-position [2][3]. Most critically, the unique double bond geometry of 10-HPODE positions the hydroperoxide to undergo homolytic O-O bond scission to yield a diagnostic alkoxyl radical intermediate, a mechanistic signature that is not shared by its isomers [4][5]. This prevents the use of 9- or 13-HPODE as equivalent probes in studies of metal-catalyzed lipid peroxidation or enzymatic hydroperoxide reduction, and necessitates the procurement of the specific 10-HPODE isomer for experimental fidelity.

Evidence-Based Differentiation of 10-HPODE: Comparative Quantitative Performance Data Against Positional Isomers


Exclusive Enzymatic Production of 10-HPODE by Chlorella pyrenoidosa Lipoxygenase Contrasts with Broad Isomer Profiles of Other Microbial LOX Extracts

When assaying lipoxygenase (LOX) activity with linoleic acid as substrate, the enzymatic extract from the green alga Chlorella pyrenoidosa exclusively produced 10-HPODE, whereas extracts from three other microorganisms (Fusarium proliferatum, Fusarium oxysporum, and Saccharomyces cerevisiae) bioconverted the substrate into a mixture of 9- and 13-HPODEs [1]. Specifically, the C. pyrenoidosa extract generated only the 10-hydroperoxide isomer, making it a source-specific biomarker for this particular lipoxygenase activity [1]. This exclusivity is not observed for the 9- and 13-isomers, which are produced by all four tested microbial extracts [1].

Lipoxygenase (LOX) Linoleic acid metabolism Microbial biotechnology

10-HPODE as a Diagnostic Probe for Alkoxyl Radical Generation: Product Ratios Distinct from 13-HPODE in Enzymatic Reduction

Reaction of mangano-prostaglandin endoperoxide synthase (Mn-PGHS) with 10-HPODE yields a distinct product profile compared to 15-HPETE or 13-HPODE, making 10-HPODE a diagnostic probe for hydroperoxide reduction pathways [1]. Specifically, reduction of 10-HPODE by Mn-PGHS generated the two-electron reduced product 10-hydroxyoctadeca-8,12-dienoic acid (10-OH-18:2) with a relative yield of 82%, alongside the one-electron reduction products 10-oxooctadeca-8,12-dienoic acid (10-oxo-18:2, 10%) and 10-oxodec-8-enoic acid (10-oxo-10:1, 7%) [1]. The detection of 10-oxo-10:1 provides strong evidence for the production of an alkoxyl radical intermediate during 10-HPODE reduction, a mechanistic pathway that is not observed to the same extent with other hydroperoxides like 13-HPODE [1].

Lipid peroxidation Free radical chemistry Prostaglandin synthase

Discrimination of Lipid Oxidation Mechanisms: 10-HPODE as a Marker for Photo-oxidation, not Auto-oxidation

A novel CSP-LC-MS/MS method demonstrated that linoleic acid is photo-oxidized to yield 13-9Z,11E-HPODE, 12-9Z,13E-HPODE, 10-8E,12Z-HPODE, and 9-10E,12Z-HPODE, whereas auto-oxidation produces a different set of isomers, notably 13-9Z,11E-HPODE, 13-9E,11E-HPODE, 9-10E,12Z-HPODE, and 9-10E,12E-HPODE [1]. This establishes that the specific 10-8E,12Z-HPODE isomer is uniquely characteristic of photo-oxidation (singlet oxygen mediated) and is not formed during auto-oxidation (radical mediated) [1]. Therefore, the presence and quantity of 10-HPODE in an oil or biological sample can be used to definitively identify the involvement of a photo-oxidation mechanism [1].

Food chemistry Lipid oxidation Analytical chemistry

PpoC Enzyme Specificity: 10-HPODE Production Without Isomerase Activity, Contrasting with PpoA's 8-HPODE Isomerization

The fungal enzyme PpoC from Aspergillus nidulans catalyzes the dioxygenation of linoleic acid (18:2Δ9Z,12Z) to yield primarily 10-HPODE, with no detectable isomerase activity [1]. In stark contrast, the related enzyme PpoA from the same organism exhibits bifunctional catalytic activity, catalyzing both linoleic acid 8-dioxygenation and 8-hydroperoxide isomerization [1]. This functional divergence highlights that while PpoA produces 8-HPODE and then isomerizes it, PpoC is a dedicated synthase for 10-HPODE [1]. Furthermore, 10-HPODE produced by PpoC is subsequently converted at lower rates into 10-KODE (10-keto-octadecadienoic acid) and 10-HODE (10-hydroxyoctadecadienoic acid), and can decompose into volatile C8 alcohols responsible for mushroom flavor [1].

Fungal biology Oxylipin biosynthesis Aspergillus

Metal-Catalyzed Homolytic O-O Bond Scission: 10-HPODE Yields 80-90% 10-oxo-8-decenoic Acid, a Diagnostic Product Not Reported for 9- or 13-HPODE

Reduction of 10-HPODE by ferric bleomycin (Fe(III)·BLM) results in homolytic scission of the peroxide O-O bond, yielding 10-oxo-8-decenoic acid as the major product at 80-90%, with trace amounts of 10-oxo-8,12-octadecadienoic acid (5-10%) and 10-hydroxy-8,12-octadecadienoic acid (5-10%) [1]. This product distribution is consistent across pH 6.5-8.5 and incubation times from 30 seconds to 1 hour, indicating a robust, dominant homolytic pathway [1]. In contrast, the activation of Fe(III)·BLM with H2O2 or ethyl hydroperoxide generates a different activated species capable of mediating DNA degradation and naphthalene hydroxylation, which the 10-HPODE-derived species does not support [2]. This confirms that 10-HPODE undergoes a unique, homolysis-driven activation that is distinct from smaller alkyl hydroperoxides or H2O2 [2].

Bioinorganic chemistry Bleomycin Free radical damage

Application Scenarios for 10-HPODE: Procure for Oxidative Mechanism Studies and Lipoxygenase Pathway Mapping


Lipoxygenase Pathway Mapping and Oxylipin Biosynthesis Studies

Researchers investigating the production of oxylipins in fungi, algae, or plants should procure 10-HPODE as a quantitative standard and enzyme substrate. As demonstrated, 10-HPODE is the specific product of dedicated microbial lipoxygenases, such as those from C. pyrenoidosa and A. nidulans, and its presence can be used to confirm the activity of linoleate 10R-lipoxygenases [5][6]. Unlike the more ubiquitous 9- and 13-HPODE, 10-HPODE serves as a definitive marker for these specific enzymatic pathways, enabling accurate mapping of lipid metabolism in complex biological samples [5].

Mechanistic Differentiation of One-Electron vs. Two-Electron Reduction Pathways

For enzymologists and biochemists studying the catalytic mechanisms of hydroperoxide-reducing enzymes (e.g., peroxidases, prostaglandin synthases), 10-HPODE is the preferred substrate. Its reduction yields a diagnostic alkoxyl radical-derived fragment (10-oxo-10:1) at a quantifiable yield (7% with Mn-PGHS), providing direct evidence for a one-electron reduction pathway [5]. This mechanistic signature is not observed with 13-HPODE, making 10-HPODE an essential tool for distinguishing between radical and polar reduction mechanisms [5].

Quality Control and Shelf-Life Assessment in Food and Cosmetic Industries

Analytical chemists and quality control laboratories should utilize 10-HPODE as a standard in CSP-LC-MS/MS assays to discriminate between photo-oxidative and auto-oxidative rancidity in edible oils, cosmetics, and nutraceuticals [5]. The presence of the 10-8E,12Z-HPODE isomer is a specific indicator of photo-oxidation (singlet oxygen damage), whereas its absence and the presence of other isomers point to auto-oxidation [5]. This allows for root-cause analysis of product degradation and the implementation of targeted preservation strategies [5].

Investigating Metal-Catalyzed Oxidative DNA Damage

In studies of bleomycin pharmacology or the role of endogenous lipid peroxides in genotoxicity, 10-HPODE is a critical reagent. Its reaction with ferric bleomycin yields 10-oxo-8-decenoic acid as a dominant, quantifiable product (80-90%), providing a clear and specific marker for homolytic O-O bond scission by the Fe-BLM complex [5][6]. This product can be used to monitor the activation of bleomycin by lipid hydroperoxides in vitro and in vivo, a process distinct from activation by H2O2 [6].

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